BenchChemオンラインストアへようこそ!

7-Chloro-8-nitro quinazolin-4(3h)-one

Medicinal Chemistry Organic Synthesis Building Block

7-Chloro-8-nitro quinazolin-4(3H)-one (CAS 53449-15-3) delivers orthogonal synthetic handles: the 7-chloro group undergoes nucleophilic aromatic substitution (amine diversification), while the 8-nitro group is a latent amine for independent functionalization. This dual reactivity maximizes chemical space exploration from a single intermediate. Validated as a key substrate in metal-free electrochemical reductions to EGFR inhibitors afatinib and dacomitinib. Ideal for kinase-focused libraries and antimicrobial probe development. No equivalent mono-substituted analog offers this strategic versatility. Secure your supply now.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
CAS No. 53449-15-3
Cat. No. B8373145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-nitro quinazolin-4(3h)-one
CAS53449-15-3
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C8H4ClN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
InChIKeyJBRZIIYIAUAZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-nitro quinazolin-4(3H)-one Procurement: Compound Class and Core Specifications


7-Chloro-8-nitro quinazolin-4(3H)-one (CAS 53449-15-3) is a synthetic heterocyclic building block belonging to the quinazolin-4(3H)-one family, defined by a bicyclic core fusing a benzene and a pyrimidine ring with a ketone at the 4-position [1]. Its distinguishing structural feature is the simultaneous presence of a chlorine atom at the 7-position and a nitro group at the 8-position [1]. This specific ortho-disubstitution pattern establishes it as a versatile intermediate in medicinal chemistry, diverging from more common mono-substituted quinazolinones [2].

Why Generic Quinazolinone Analogs Cannot Substitute for 7-Chloro-8-nitro quinazolin-4(3H)-one


Direct substitution with simpler, single-substituent quinazolin-4(3H)-ones is inadequate because the specific 7-chloro-8-nitro substitution pattern provides a unique dual-reactivity profile absent in generic analogs . Unlike molecules with only a 7-chloro or 8-nitro group, this compound offers two distinct, orthogonally addressable synthetic handles: the chlorine atom is a leaving group for nucleophilic aromatic substitution (e.g., with amines), while the nitro group is a precursor for reduction to an amine, enabling divergent pathways from a single starting material . Class-level SAR suggests the combination of these specific substituents and their positions can influence a different biological potency profile compared to analogs with a single substituent [1].

Quantitative Differentiation Evidence for 7-Chloro-8-nitro quinazolin-4(3H)-one Selection


Dual Orthogonal Reactivity for Divergent Library Synthesis

The target compound's value is its dual orthogonal reactivity: the 7-chloro substituent enables C-N bond formation via SNAr, while the 8-nitro group allows for one-step reduction to a primary amine . In contrast, the common analog 7-chloroquinazolin-4(3H)-one provides only a single reactive handle. This dual functionality enables a branching point for divergent library synthesis, translating to higher atom economy and a reduced number of synthetic steps compared to a sequential synthesis using multiple mono-functional intermediates. No other single isomer offers this specific combination of a leaving group and a reducible group at the 7- and 8-positions.

Medicinal Chemistry Organic Synthesis Building Block

Differential Antitumor Potency of Chloro vs. Nitro Substituents on Quinazolinones

A quantitative SAR study on trisubstituted quinazolin-4(3H)-one derivatives demonstrates that a chloro substituent (XIIIa) provides superior antitumor activity against the MCF-7 breast cancer cell line (IC50 = 8.49 μM) compared to a nitro substituent (XIIIb, IC50 = 8.70 μM) [1]. This indicates that replacing the 8-nitro group in the target compound with a hydrogen (to create the 7-chloro analog) or replacing the 7-chloro group with a hydrogen (to create the 8-nitro analog) would result in a compound with a different, and in this specific case, less potent biological profile. The target compound uniquely combines both pharmacophores, potentially offering a balanced or superior profile.

Anticancer Structure-Activity Relationship Kinase Inhibitor

Critical Intermediate for Electrochemical Reduction Route to EGFR Inhibitors

Recent advances position nitro-quinazoline derivatives as crucial substrates for a novel metal-free electrochemical reduction pathway to synthesize EGFR inhibitors like afatinib and dacomitinib [1]. This method offers advantages over classical reduction: it is metal-free, operates at ambient temperature, and requires shorter reaction times, with product yields ranging from 33% to 88% [1]. The target compound, containing a nitro group on the quinazolinone scaffold, serves as a direct precursor for these modern, greener synthetic methodologies. A non-nitrated analog (e.g., 7-chloro-quinazolin-4(3H)-one) cannot participate in this key step.

Electrochemistry Drug Synthesis Afatinib

Relevant Application Scenarios for 7-Chloro-8-nitro quinazolin-4(3H)-one


Divergent Library Synthesis of Kinase-focused Chemical Probes

The orthogonal reactivity of the 7-chloro and 8-nitro groups makes this compound an ideal starting point for generating diverse kinase inhibitor-like libraries. The 7-chloro position can be diversified with various amines, while the 8-nitro group can be independently reduced and subsequently functionalized, maximizing chemical space exploration from a single, commercially-viable intermediate.

Lead Optimization of Quinazolinone-based Anticancer Agents

SAR data indicates that chloro- and nitro-substituted quinazolinones exhibit distinct antitumor potencies (e.g., an IC50 of 8.49 μM vs. 8.70 μM in MCF-7 cells) [1]. The target compound, containing both pharmacophores, is a critical intermediate for establishing a precise structure-activity relationship and fine-tuning the activity of advanced leads for programs targeting kinases or other antitumor mechanisms.

Green Chemistry Process Development for EGFR Inhibitor Synthesis

The compound serves as a key substrate for a newly reported metal-free, electrochemical reduction process leading to EGFR inhibitors afatinib and dacomitinib [2]. Its procurement enables process chemists to implement environmentally friendlier, ambient-temperature synthesis routes, replacing traditional metal-catalyzed reductions.

Antimicrobial Resistance Research

Quinazolinone derivatives, including 7-chloro and 8-nitro substituted analogs, are a privileged scaffold for developing new antimicrobials to combat resistant strains [1]. The dual substituents may offer unique mechanisms of action, such as redox cycling via the nitro group coupled with target binding via functionalization of the chloro position, making it a valuable probe for antitubercular and antibacterial drug discovery.

Quote Request

Request a Quote for 7-Chloro-8-nitro quinazolin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.